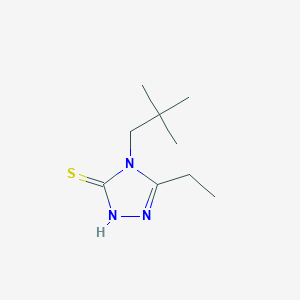![molecular formula C14H19BrO B13223715 ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13223715.png)
({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene: is an organic compound with the molecular formula C14H19BrO. This compound features a benzene ring substituted with a propoxy group, which is further substituted with a cyclopropyl group containing a bromomethyl substituent. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized via the reaction of an alkene with a carbene precursor.
Bromomethylation: The cyclopropyl group is then bromomethylated using bromine or other brominating agents.
Attachment to Benzene Ring: The bromomethylcyclopropyl group is then attached to the benzene ring through a nucleophilic substitution reaction involving a propoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted cyclopropyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction typically yields the corresponding methyl derivative.
科学研究应用
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that interact with specific biological targets.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Agrochemicals: The compound may find applications in the synthesis of pesticides and herbicides.
作用机制
The mechanism by which ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
相似化合物的比较
- ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene
- ({3-[1-(Iodomethyl)cyclopropyl]propoxy}methyl)benzene
- ({3-[1-(Hydroxymethyl)cyclopropyl]propoxy}methyl)benzene
Comparison:
- Reactivity: The bromomethyl derivative is generally more reactive than its chloromethyl and iodomethyl counterparts due to the nature of the bromine atom.
- Applications: While all these compounds can be used as synthetic intermediates, the specific applications may vary based on their reactivity and the nature of the substituents.
- Uniqueness: The presence of the bromomethyl group in ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene provides unique reactivity patterns, making it particularly useful in certain synthetic applications.
属性
分子式 |
C14H19BrO |
|---|---|
分子量 |
283.20 g/mol |
IUPAC 名称 |
3-[1-(bromomethyl)cyclopropyl]propoxymethylbenzene |
InChI |
InChI=1S/C14H19BrO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI 键 |
BJHITJGXDIVCAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCCOCC2=CC=CC=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid](/img/structure/B13223632.png)

![5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13223644.png)
![{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223648.png)
![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B13223649.png)


![3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13223658.png)
![3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid](/img/structure/B13223667.png)
amine](/img/structure/B13223675.png)
![4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13223688.png)
![8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13223695.png)

![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13223706.png)
